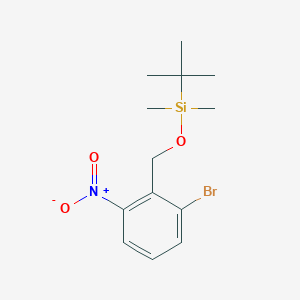
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate
Descripción general
Descripción
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids valuable in various scientific and industrial applications. The compound consists of a 1-butyl-3-methylimidazolium cation and a perchlorate anion.
Mecanismo De Acción
Target of Action
Similar compounds like 1-butyl-3-methylimidazolium acetate have been used as additives to electrolytes for non-aqueous capillary electrophoresis .
Mode of Action
It’s worth noting that 1-butyl-3-methylimidazolium chloride, a similar compound, in combination with aluminium chloride forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .
Biochemical Pathways
Related compounds like 1-butyl-3-methylimidazolium acetate have been reported to irreversibly adsorb gaseous co2, therefore can be a useful means for the separation of greenhouse gas .
Result of Action
It’s worth noting that 1-butyl-3-methylimidazolium acetate has been reported to readily dissolve in co2 and forms a reversible molecular complex with co2 in the ratio of 1 (co2) : 2 (1-butyl-3-methylimidazolium-acetate) .
Action Environment
It’s worth noting that 1-butyl-3-methylimidazolium acetate, a similar compound, has been reported to have air- and water-stability and miscibility with most of ce solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium perchlorate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is purified by extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The final product is often dried under vacuum to remove any residual solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include alkyl halides and nucleophiles such as amines.
Major Products
Oxidation: The major products are often oxidized organic compounds and reduced perchlorate species.
Substitution: The products include substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique solubility and stability properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is unique due to its perchlorate anion, which imparts strong oxidizing properties. This makes it particularly useful in applications requiring oxidative stability and reactivity.
Propiedades
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.ClHO4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGGSNAFGYWGCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)



![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)






